(R)-4-Phenylpyrrolidin-2-one

Biocatalysis Asymmetric Synthesis Process Chemistry

Ensure stereochemical fidelity in your asymmetric synthesis by procuring this exclusive (R)-enantiomer (CAS 71657-88-0). Unlike racemic mixtures or the (S)-antipode, this chiral γ-lactam is the validated precursor for pharmacologically superior R-Carphedon, potent BRD4 bromodomain inhibitors (PDB: 6VUB), and GABAergic agents. Substituting with achiral analogs compromises receptor affinity and downstream therapeutic profiles. Secure the defined (R)-configuration to guarantee your drug candidates retain their intended CNS activity and enzyme selectivity. Standard B2B shipping available.

Molecular Formula C10H11NO
Molecular Weight 161.2 g/mol
CAS No. 71657-88-0
Cat. No. B1594858
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-4-Phenylpyrrolidin-2-one
CAS71657-88-0
Molecular FormulaC10H11NO
Molecular Weight161.2 g/mol
Structural Identifiers
SMILESC1C(CNC1=O)C2=CC=CC=C2
InChIInChI=1S/C10H11NO/c12-10-6-9(7-11-10)8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,11,12)/t9-/m0/s1
InChIKeyHOJZEMQCQRPLQQ-VIFPVBQESA-N
Commercial & Availability
Standard Pack Sizes100 mg / 200 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R)-4-Phenylpyrrolidin-2-one CAS 71657-88-0 Technical and Procurement Overview


(R)-4-Phenylpyrrolidin-2-one (CAS 71657-88-0) is a chiral γ-lactam with the systematic name (4R)-4-phenylpyrrolidin-2-one, molecular formula C₁₀H₁₁NO, and molecular weight 161.20 g/mol . The compound features a single stereocenter at the 4-position of the pyrrolidin-2-one ring, with the phenyl substituent in the (R)-configuration [1]. Its rigid heterocyclic scaffold serves as a versatile intermediate in asymmetric synthesis, enabling the construction of enzyme inhibitors, receptor modulators, and optically active amines [2]. The compound exhibits a predicted density of 1.1±0.1 g/cm³, boiling point of 362.3±31.0 °C at 760 mmHg, and a calculated LogP of approximately 1.32 .

Critical Procurement Distinctions for (R)-4-Phenylpyrrolidin-2-one (CAS 71657-88-0) Compared to Analogs


Substituting (R)-4-phenylpyrrolidin-2-one (CAS 71657-88-0) with racemic mixtures, the (S)-enantiomer (CAS 62624-45-7), or achiral analogs such as 4-phenyl-2-pyrrolidinone (CAS 1198-97-6) introduces significant stereochemical variability that compromises downstream synthetic outcomes and biological activity. The specific (R)-configuration is non-negotiable when the target compound must retain the pharmacological properties associated with GABAergic and nootropic mechanisms, as (R)-enantiomers of 3-arylGABA derivatives exhibit higher receptor affinity compared to their (S)-antipodes [1]. Furthermore, procurement of the correct enantiomer ensures the resulting N-alkylated derivatives maintain the intended therapeutic profile; for example, R-Carphedon derived from (R)-4-phenylpyrrolidin-2-one demonstrates greater antidepressant and psycho-stimulating efficacy than its racemic or (S)-counterparts [2].

Quantitative Differentiation Evidence for (R)-4-Phenylpyrrolidin-2-one (CAS 71657-88-0)


Enantioselective Synthesis: Achieving High Optical Purity via ω-Transaminase Dynamic Kinetic Resolution

The (R)-enantiomer of 4-phenylpyrrolidin-2-one can be synthesized with high enantiomeric purity using ω-transaminase-catalyzed dynamic kinetic resolution (DKR), a method not directly applicable to racemic or achiral 4-phenylpyrrolidin-2-one. This chemoenzymatic approach enables the preparation of enantiomerically enriched product in three steps from commercial precursors, leveraging deracemization of 4-oxo-3-phenylbutyric acid ethyl ester [1].

Biocatalysis Asymmetric Synthesis Process Chemistry

Pharmacological Superiority of (R)-Configured N-Alkylated Derivatives: R-Carphedon vs. Racemic and (S)-Carphedon

N-carbamoylmethyl-4-(R)-phenyl-2-pyrrolidinone (R-Carphedon), derived directly from (R)-4-phenylpyrrolidin-2-one, exhibits superior pharmacological activity relative to both racemic Carphedon and the (S)-enantiomer. The patent discloses that R-Carphedon demonstrates enhanced antidepressant, analgesic, muscle relaxant, and psycho-stimulating effects compared to the racemate and S-Carphedon [1].

Medicinal Chemistry Nootropics Stereochemistry

Defined Solid-State Properties: Melting Point Distinction Between (R)-Enantiomer and Racemate

The (R)-enantiomer exhibits a distinct melting point range that differs from the racemic mixture, providing a quality control benchmark for enantiomeric purity verification. The (R)-4-phenylpyrrolidin-2-one melts at 112 °C [1], whereas the racemic 4-phenyl-2-pyrrolidinone (CAS 1198-97-6) has a reported melting point of 101-104 °C .

Physicochemical Characterization Quality Control Formulation

PDE4 Inhibition Activity: Comparative Potency of 4-Phenylpyrrolidin-2-one Core

The 4-phenylpyrrolidin-2-one core scaffold exhibits measurable phosphodiesterase (PDE) inhibitory activity. In vitro assays using bovine aorta PDE at 1 μM cAMP substrate concentration show an IC₅₀ of 1.00×10⁶ nM (1 mM) for 4-phenylpyrrolidin-2-one [1]. While this represents weak intrinsic activity, the core serves as a validated pharmacophore for PDE4 inhibition: 4-(substituted-phenyl)-2-pyrrolidinone compounds demonstrate improved PDE4 inhibition compared to the reference compound rolipram and exhibit selectivity over other PDE classes [2].

Phosphodiesterase Inhibition CNS Pharmacology Anti-inflammatory

Recommended Research and Industrial Applications for (R)-4-Phenylpyrrolidin-2-one (CAS 71657-88-0)


Synthesis of Enantiopure N-Alkylated Nootropic Agents (R-Carphedon and Derivatives)

(R)-4-Phenylpyrrolidin-2-one serves as the critical chiral precursor for N-carbamoylmethyl-4-(R)-phenyl-2-pyrrolidinone (R-Carphedon) via N-alkylation with ethyl bromoacetate followed by ammonia treatment [1]. This application leverages the stereospecific (R)-configuration to produce the pharmacologically superior enantiomer, which demonstrates enhanced antidepressant, analgesic, and psycho-stimulating efficacy relative to racemic or (S)-configured alternatives [2]. Researchers developing next-generation nootropics or CNS-active compounds should procure the (R)-enantiomer to ensure downstream products retain the intended therapeutic profile.

Fragment-Based Drug Design for BRD4 Bromodomain Inhibitors

The 4-phenylpyrrolidin-2-one scaffold, particularly in its N-methylated form (1-methyl-4-phenylpyrrolidin-2-one), serves as a validated fragment starting point for the design of BRD4 bromodomain inhibitors [3]. Fragment elaboration via successive aryl substitution has yielded inhibitors with approximately 200-fold improved potency relative to the parent N-methylpyrrolidone (NMP) fragment [4]. The crystal structure of BRD4 bromodomain 1 in complex with (4R)-1-methyl-4-phenylpyrrolidin-2-one (PDB ID: 6VUB) confirms the binding pose of the chiral 4-phenyl-substituted scaffold [5]. Procurement of enantiopure (R)-configured starting material ensures stereochemical integrity throughout the fragment elaboration process.

Biocatalytic Asymmetric Synthesis of 3-ArylGABA Analogs

(R)-4-Phenylpyrrolidin-2-one is structurally related to the cyclic analogs of γ-aminobutyric acid (GABA) derivatives [6]. The ω-transaminase-catalyzed dynamic kinetic resolution methodology provides access to enantiomerically enriched 4-arylpyrrolidin-2-ones, which can serve as intermediates for 3-arylGABA analogs with potential applications in neurological disorders including epilepsy, anxiety, and Parkinson's disease [7]. Given that the biological activity of 3-arylGABA derivatives is primarily associated with the (R)-enantiomer, procurement of the correct stereoisomer is essential for generating pharmacologically relevant compounds [8].

Chiral Building Block for PDE4 Inhibitor Optimization Programs

The 4-phenylpyrrolidin-2-one core is an established pharmacophore for phosphodiesterase 4 (PDE4) inhibition, with patent literature documenting that 4-(substituted-phenyl)-2-pyrrolidinone compounds exhibit improved PDE4 inhibition compared to rolipram and selectivity over other PDE classes [9]. The (R)-configured scaffold provides a defined stereochemical starting point for medicinal chemistry optimization campaigns targeting inflammatory, respiratory, and CNS indications. The compound's predicted physicochemical properties—including LogP ~1.32, polar surface area ~29 Ų, and aqueous solubility of 1.8 g/L at 25 °C [10]—support its utility as a drug-like fragment suitable for further elaboration.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for (R)-4-Phenylpyrrolidin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.